Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate
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Overview
Description
Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate is an organic compound with the molecular formula C24H38O7S and a molecular weight of 470.62 g/mol . This compound is characterized by the presence of a malonate ester group, a tert-butyl group, and a tosyloxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles, such as amines or alkoxides, under basic conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of substituted malonates.
Reduction: Formation of di-tert-butyl 2-methyl-2-(5-hydroxypentyl)malonate.
Oxidation: Formation of di-tert-butyl 2-methyl-2-(5-carboxypentyl)malonate.
Scientific Research Applications
Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme mechanisms and metabolic pathways involving malonate derivatives.
Medicine: Potential use in drug development and as a building block for bioactive compounds.
Industry: In the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism by which di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate exerts its effects involves the interaction of its functional groups with various molecular targets. The tosyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The malonate ester group can undergo decarboxylation, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl malonate: Lacks the tosyloxy group, making it less reactive in substitution reactions.
Diethyl malonate: Similar structure but with ethyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
Dimethyl malonate: Smaller alkyl groups compared to di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate, leading to different reactivity and solubility profiles.
Uniqueness
This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s stability and reactivity compared to other malonate derivatives .
Properties
IUPAC Name |
ditert-butyl 2-methyl-2-[5-(4-methylphenyl)sulfonyloxypentyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O7S/c1-18-12-14-19(15-13-18)32(27,28)29-17-11-9-10-16-24(8,20(25)30-22(2,3)4)21(26)31-23(5,6)7/h12-15H,9-11,16-17H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQUZUYUOOOVAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC(C)(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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